Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with Nitrobenzene Derivative: The sulfonamide intermediate is then coupled with a nitrobenzene derivative under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition.
Receptor Modulation: The compound can bind to specific receptors, altering their activity and downstream signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the sulfonamide and nitro groups.
Ethyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the methoxy and nitro groups.
Ethyl 3-(3-nitrophenyl)propanoate: Similar structure but lacks the sulfonamide and methoxy groups.
Uniqueness
Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is unique due to the presence of both sulfonamide and nitro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H22N2O7S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 3-[(4-methoxy-3-methylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C19H22N2O7S/c1-4-28-19(22)12-17(14-6-5-7-15(11-14)21(23)24)20-29(25,26)16-8-9-18(27-3)13(2)10-16/h5-11,17,20H,4,12H2,1-3H3 |
InChI Key |
TWROGONYHCNKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
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